

Application Notes: DRI-C21041 & DRI-C21095 for Islet Allograft Survival

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Compound of Interest		
Compound Name:	DRI-C21045	
Cat. No.:	B15585153	Get Quote

Introduction

Allogeneic islet transplantation is a promising cellular therapy for Type 1 Diabetes (T1D), offering the potential for insulin independence and improved glycemic control[1][2]. However, its widespread application is limited by the need for lifelong immunosuppression to prevent allograft rejection[1][2]. A key pathway in orchestrating the immune response against transplanted cells is the CD40-CD40L (CD154) costimulatory interaction. Blocking this immune checkpoint has emerged as a highly effective immunomodulatory strategy[3].

Recent advancements have led to the development of small-molecule inhibitors (SMIs) that target the CD40-CD40L protein-protein interaction. This document provides detailed application notes and protocols for two lead compounds, DRI-C21041 and DRI-C21095, which have demonstrated significant efficacy in prolonging islet allograft survival in preclinical murine models[3][4][5]. These SMIs represent a potential alternative to antibody-based therapies, offering advantages such as oral administration, shorter half-lives for better control, and lower immunogenicity[4][6].

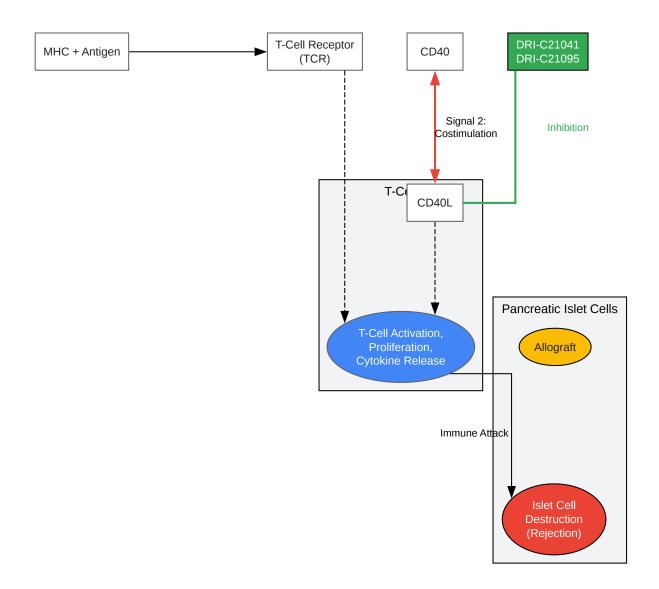
The following sections detail the mechanism of action, treatment schedules, and experimental protocols for using DRI-C21041 and DRI-C21095 in islet allograft survival studies.

Mechanism of Action: CD40-CD40L Blockade

The CD40-CD40L interaction is a critical costimulatory signal for T-cell activation and function. CD40 is expressed on antigen-presenting cells (APCs), while its ligand, CD40L (CD154), is



expressed on activated T-cells. Their engagement triggers downstream signaling that promotes immune cell activation, proliferation, and survival, leading to graft rejection. DRI-C21041 and DRI-C21095 are designed to inhibit this protein-protein interaction, thereby suppressing the T-cell-mediated immune response against the transplanted islets and promoting immune tolerance[3][4].



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Caption: Mechanism of DRI-C21041/C21095 action in preventing islet allograft rejection.

Data Presentation: Efficacy in Murine Models

DRI-C21041 and DRI-C21095 have been evaluated in fully MHC-mismatched murine models of allogeneic islet transplantation, demonstrating a significant, dose-dependent prolongation of graft survival[4]. The quantitative data from these studies are summarized below.

Table 1: Islet Allograft Survival in the Kidney Subcapsular Space

This model assesses the systemic function of transplanted islets by monitoring blood glucose levels in diabetic recipient mice.



Compound	Dose (mg/kg)	Administrat ion	Treatment Schedule	Median Survival	Graft Survival >60 Days
Vehicle Control	N/A	s.c., b.i.d.	Day -1 to Day 30	~15 Days	0%
DRI-C21095	10	s.c., b.i.d.	Day -1 to Day 30	No significant effect	0%
DRI-C21095	12.5	s.c., b.i.d.	Day -1 to Day 30	No significant effect	0%
DRI-C21095	15	s.c., b.i.d.	Day -1 to Day 30	Significantly Prolonged	40-50%
DRI-C21095	20	s.c., b.i.d.	Day -1 to Day 30	Significantly Prolonged	40-50%
DRI-C21041	10	s.c., b.i.d.	Day -1 to Day 30	No significant effect	0%
DRI-C21041	12.5	s.c., b.i.d.	Day -1 to Day 30	No significant effect	0%
DRI-C21041	15	s.c., b.i.d.	Day -1 to Day 30	Significantly Prolonged	40-50%
DRI-C21041	20	s.c., b.i.d.	Day -1 to Day 30	Significantly Prolonged	40-50%
MR-1 (Anti- CD40L)	~10	S.C.	Day -1, 0, 3,	Significantly Prolonged	~50%

Data synthesized from studies using DBA/2 donor islets transplanted into STZ-induced diabetic C57BL/6 recipients[4]. s.c. = subcutaneous; b.i.d. = twice daily.

Table 2: Islet Allograft Survival in the Anterior Chamber of the Eye (ACE)



This model allows for direct, longitudinal imaging to assess the structural integrity and survival of the islet grafts.

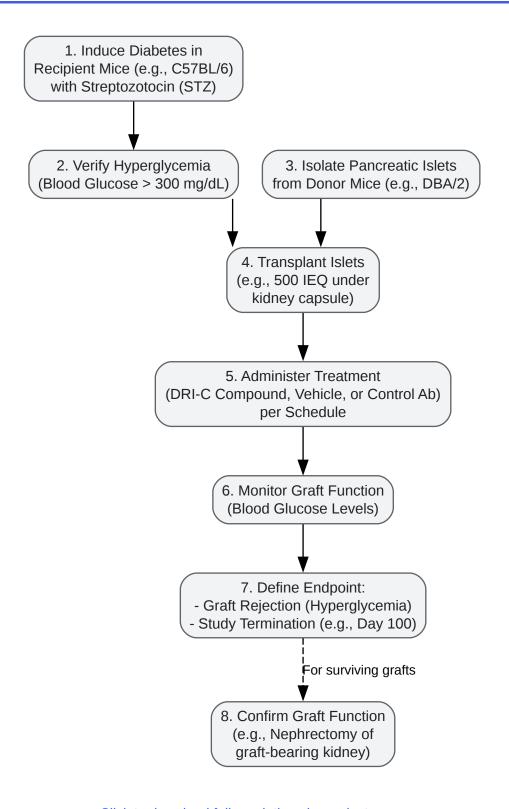
Compound	Dose (mg/kg)	Administrat ion	Treatment Schedule	Median Survival	Graft Survival >100 Days
Untreated Control	N/A	N/A	N/A	~28 Days	0%
Vehicle Control	N/A	s.c., b.i.d.	Day 0 to Day 60	~28 Days	0%
DRI-C21095	20	s.c., b.i.d.	Day 0 to Day	Significantly Prolonged	Not specified, but prolonged
DRI-C21041	12.5	s.c., b.i.d.	Day 0 to Day	Significantly Prolonged	80%
MR-1 (Anti- CD40L)	~10	S.C.	Day -1, 0, 3,	Significantly Prolonged	Not specified, but prolonged

Data from studies transplanting DBA/2 islets into the ACE of C57BL/6 recipients[4][6]. DRI-C21041 was noted as particularly effective in this model[4].

Experimental Workflow

The following diagram outlines the typical workflow for an islet allograft survival study using DRI-C21041 or DRI-C21095.





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Caption: Standard experimental workflow for a murine islet allograft survival study.

Detailed Experimental Protocols



The following protocols are generalized from published studies on DRI-C21041 and DRI-C21095[4]. Researchers should adapt these protocols to their specific institutional guidelines and experimental design.

Protocol 1: Induction of Diabetes

- Animal Model: Use recipient mouse strain (e.g., C57BL/6, male, 8-12 weeks old).
- Agent: Prepare a fresh solution of Streptozotocin (STZ) in a cold citrate buffer (0.1 M, pH
 4.5) immediately before use. Protect the solution from light.
- Induction: Administer a single high dose of STZ (e.g., 150-180 mg/kg) via intraperitoneal (i.p.) injection to fasted mice.
- Monitoring: Monitor blood glucose levels daily for the first three days. Provide 10% sucrose water to prevent fatal hypoglycemia resulting from initial beta-cell lysis[7].
- Confirmation: A state of diabetes is confirmed when non-fasting blood glucose levels are consistently >300 mg/dL for at least two consecutive days, typically 7-10 days post-STZ injection. Only confirmed diabetic mice should be used for transplantation.

Protocol 2: Islet Isolation

- Animal Model: Use donor mouse strain (e.g., DBA/2).
- Pancreas Inflation: Euthanize the donor mouse and cannulate the common bile duct. Inject cold collagenase solution (e.g., Collagenase P in HBSS) to inflate the pancreas[8].
- Digestion: Excise the inflated pancreas, place it in a conical tube, and incubate in a 37°C water bath to allow for enzymatic digestion. Stop the digestion by adding cold, serum-containing media[7].
- Purification: Wash the digested tissue and purify the islets using a density gradient (e.g., Histopaque or Ficoll). Collect the islet layer found at the interface[7].
- Culture & Quantification: Wash and culture the purified islets overnight in RPMI-1640
 medium supplemented with 10% FBS and antibiotics. Before transplantation, count the islets
 and express the quantity in Islet Equivalents (IEQ).



Protocol 3: Islet Transplantation (Kidney Capsule)

- Preparation: Anesthetize the confirmed diabetic recipient mouse. Place the mouse on its side and make a small flank incision to expose the kidney.
- Implantation: Using a fine needle, create a small opening in the kidney capsule. Gently load the desired number of islets (e.g., 500 IEQ) into a catheter and implant them under the kidney capsule.
- Closure: Suture the muscle wall and close the skin incision with wound clips. Provide appropriate post-operative care, including analgesics.
- Functional Cure: A successful transplant is defined by the return to normoglycemia (blood glucose <200 mg/dL).

Protocol 4: Drug Administration

- Formulation: Prepare DRI-C21041 or DRI-C21095 in a suitable vehicle, such as 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water[4].
- Dosage: Administer the desired dose (e.g., 12.5 mg/kg for DRI-C21041 or 20 mg/kg for DRI-C21095) based on the treatment schedule.
- Administration: Administer the compound twice daily (b.i.d.) via subcutaneous (s.c.) injection.
- Schedule:
 - For Kidney Capsule Model: Begin treatment on Day -1 (one day before transplantation)
 and continue until Day 30 post-transplantation[4].
 - For ACE Model: Begin treatment on Day 0 (the day of transplantation) and continue until Day 60 post-transplantation[4].

Protocol 5: Post-Transplantation Monitoring

 Graft Function: Monitor non-fasting blood glucose levels 2-3 times per week using a standard glucometer.



- Graft Rejection: Rejection is defined as the first of two consecutive readings where blood glucose levels exceed 250-300 mg/dL after a period of normoglycemia.
- Confirmation of Function (Optional): In animals that remain normoglycemic at the end of the study period (e.g., >60 days), perform a unilateral nephrectomy of the graft-bearing kidney. A rapid return to hyperglycemia confirms that the observed glycemic control was due to the transplanted islets[4].

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